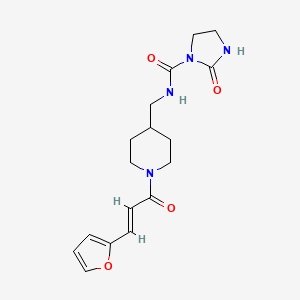
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule that contains several functional groups, including an acryloyl group, a piperidinyl group, a furanyl group, and an imidazolidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups means that the molecule may have a variety of interesting chemical properties, including the potential for interesting reactions.Chemical Reactions Analysis
The types of reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of an acryloyl group suggests that it might participate in addition reactions, while the imidazolidinone group might be involved in condensation or substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, its stability might be influenced by the presence of certain structural features, and its reactivity could be affected by the presence of reactive groups like the acryloyl group.Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Acting Drugs
Compounds with structural similarities to "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide" have been explored for their potential as CNS acting drugs. Research suggests that heterocycles containing furan, among other functional groups, may influence CNS activities ranging from depressive to euphoric and convulsive effects. Such compounds have potential applications in treating various CNS disorders, leveraging their ability to penetrate the central nervous system and modulate neurotransmitter activity (Saganuwan, 2017).
DNA Interaction Studies
The interaction of specific compounds with DNA is a critical area of research, particularly in the development of diagnostic tools and treatments for genetic disorders. For instance, derivatives of Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, are used in chromosome and nuclear staining, indicating the potential of structurally similar compounds in genetic research and cellular biology (Issar & Kakkar, 2013).
Novel Antitubercular Agents
The modification of existing drug structures to enhance their efficacy against tuberculosis (TB) is an ongoing research endeavor. Studies on compounds with the imidazolidine-2-one moiety, similar to the structure of interest, have shown promising antitubercular activity. Such modifications aim to improve drug potency against Mycobacterium tuberculosis, offering a foundation for the development of new TB medications (Asif, 2014).
Safety And Hazards
Without specific information about this compound, it’s difficult to provide detailed safety and hazard information. However, as with any chemical, it’s important to handle it with care, using appropriate personal protective equipment and following all relevant safety protocols.
Direcciones Futuras
The potential future directions for research on this compound would depend on its properties and the results of initial studies. If it shows promise in a particular application, such as a potential drug, further studies might focus on optimizing its structure for that application, studying its mechanism of action in more detail, or investigating its safety and efficacy in more complex biological systems.
Please note that this is a general analysis based on the structure suggested by the name of the compound. For a more accurate and detailed analysis, more specific information about the compound would be needed.
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-15(4-3-14-2-1-11-25-14)20-8-5-13(6-9-20)12-19-17(24)21-10-7-18-16(21)23/h1-4,11,13H,5-10,12H2,(H,18,23)(H,19,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSNKULMNAEET-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)
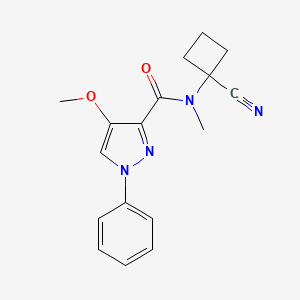
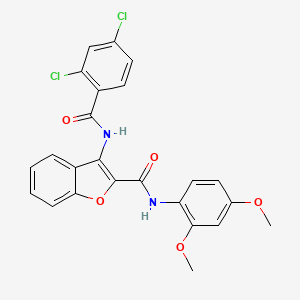
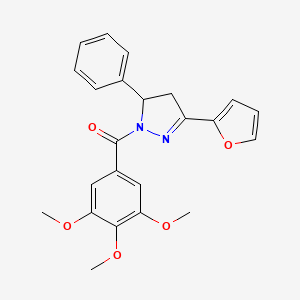
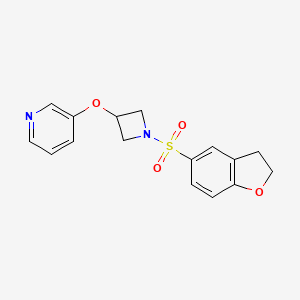
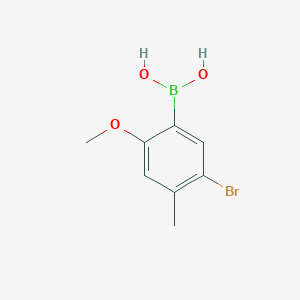
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
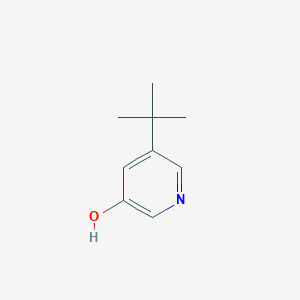
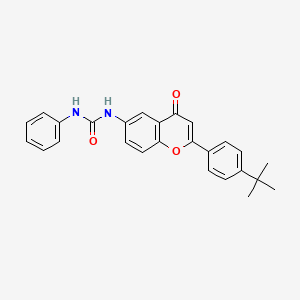
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)